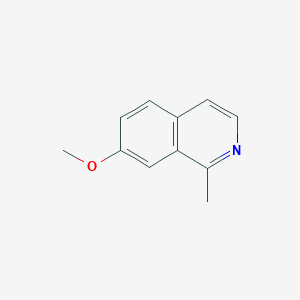

7-Methoxy-1-methylisoquinoline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

7-methoxy-1-methylisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-11-7-10(13-2)4-3-9(11)5-6-12-8/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWFJNUYBPIJQJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1C=C(C=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90579811 | |

| Record name | 7-Methoxy-1-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90579811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76143-84-5 | |

| Record name | 7-Methoxy-1-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90579811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Methoxy 1 Methylisoquinoline and Analogues

Established Reaction Pathways

Bischler-Napieralski Cyclization and Related Condensations

The Bischler-Napieralski reaction is a cornerstone in the synthesis of 3,4-dihydroisoquinolines, which are readily oxidized to their corresponding isoquinolines. wikipedia.orgacs.org This intramolecular electrophilic aromatic substitution involves the cyclization of β-arylethylamides in the presence of a dehydrating agent, such as phosphoryl chloride (POCl3) or phosphorus pentoxide (P2O5). wikipedia.org For the synthesis of 1-methylisoquinoline (B155361) derivatives, an N-acetyl-β-phenylethylamine is typically used as the starting material. The reaction proceeds through the formation of a nitrilium ion intermediate, which then undergoes cyclization. wikipedia.org The resulting 3,4-dihydroisoquinoline (B110456) can be dehydrogenated to the fully aromatic isoquinoline (B145761) using various oxidizing agents or by catalytic dehydrogenation. shahucollegelatur.org.in

Electron-donating substituents on the aromatic ring, such as methoxy (B1213986) groups, facilitate the cyclization by activating the ring towards electrophilic attack. shahucollegelatur.org.in For instance, the synthesis of 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline (B181575) is achieved through the Bischler-Napieralski reaction of the corresponding N-acetyl-β-(3,4-dimethoxyphenyl)ethylamine. mdpi.com Similarly, 7-Methoxy-1-methyl-3,4-dihydroisoquinoline (B8663538) has been synthesized using this method. mdpi.comuts.edu.au

A related method, the Pictet-Gams reaction, provides a direct route to isoquinolines from β-hydroxy-β-phenylethylamides, avoiding the need for a separate oxidation step. beilstein-journals.org However, the conditions required for this reaction can be harsh, sometimes leading to complex product mixtures. psu.edu

Preparations from Substituted Benzylamines and Acetals

An alternative and effective route to 7-Methoxy-1-methylisoquinoline involves the use of substituted benzylamines and aminoacetaldehyde dimethyl acetal. beilstein-journals.orgprepchem.com In a key example, 3-methoxy-α-methyl-N-(2,2-dimethoxyethyl)-N-tosyl-benzylamine undergoes acid-catalyzed cyclization and aromatization to yield this compound. prepchem.com This method, a modification of the Pomeranz–Fritsch reaction, involves the reductive amination of a starting aldehyde with aminoacetaldehyde dimethyl acetal, followed by N-tosylation and subsequent cyclization under acidic conditions, which also facilitates N-detosylation and aromatization. d-nb.info

This strategy offers a versatile entry point to various substituted isoquinolines, as the substitution pattern on the starting benzylamine (B48309) can be readily modified.

Advanced and Stereoselective Synthetic Strategies

Direct C1-Methylation via Metalation and Cuprate-Mediated Approaches

Direct functionalization of the isoquinoline core at the C1 position presents a highly efficient strategy for the synthesis of 1-methylisoquinoline derivatives. Regioselective direct ring metalation at C1 can be achieved using sterically hindered amide bases like TMPMgCl·LiCl (Knochel-Hauser base). d-nb.infouni-muenchen.dersc.org This approach is particularly effective for isoquinolines bearing alkoxy substituents. uni-muenchen.dersc.org

However, direct methylation of the resulting 1-metalated isoquinoline species with reagents like iodomethane (B122720) can be challenging and may result in low yields. d-nb.info A significant improvement is the use of cuprate-mediated methylation. The addition of catalytic amounts of copper cyanide-lithium chloride (CuCN·2LiCl) facilitates the methylation of the 1-metalated isoquinoline. d-nb.info This method has been successfully applied in the synthesis of an analogue, 7-hydroxy-6-methoxy-1-methylisoquinoline, starting from its O-benzylated precursor. nih.govbeilstein-journals.org Despite its effectiveness, a notable drawback of this direct methylation protocol can be the difficult separation of the desired 1-methylisoquinoline product from the unreacted starting material due to their similar polarities. d-nb.info

| Reagent/Catalyst | Description | Application | Reference |

| TMPMgCl·LiCl | Knochel-Hauser base used for regioselective metalation at C1 of isoquinolines. | Creates a nucleophilic C1 position for subsequent functionalization. | d-nb.infouni-muenchen.dersc.org |

| CuCN·2LiCl | Catalyst used in conjunction with a methylating agent for cuprate-mediated methylation. | Improves the efficiency of C1-methylation of metalated isoquinolines. | d-nb.info |

| Iodomethane | A common methylating agent. | Used as the methyl source in direct methylation reactions. | d-nb.info |

Aminomethylation/Hydrogenolysis as a C1-Methylation Alternative

To circumvent the separation challenges associated with direct C1-methylation, an alternative two-step strategy involving aminomethylation followed by hydrogenolysis has been developed. nih.govbeilstein-journals.orgd-nb.info This method provides an indirect route to introduce a methyl group at the C1 position.

The process begins with the same C1-metalation of the isoquinoline core. The resulting organometallic intermediate is then quenched with Eschenmoser's salt (N,N-dimethylmethyleniminium iodide). d-nb.info This electrophile introduces a dimethylaminomethyl group at the C1 position. The resulting aminomethyl derivative is more polar than the starting isoquinoline, allowing for straightforward chromatographic separation. d-nb.info

The aminomethyl group is subsequently converted to a methyl group. This is achieved by quaternization with iodomethane to form a quaternary ammonium (B1175870) salt, which then undergoes hydrogenolytic cleavage. nih.govbeilstein-journals.orgd-nb.info High-pressure hydrogenolysis with a palladium catalyst effectively cleaves the C-N bond of the quaternary benzylammonium moiety, yielding the desired 1-methylisoquinoline. beilstein-journals.orgd-nb.info This aminomethylation/hydrogenolysis sequence has been demonstrated as a highly attractive alternative to direct methylation, particularly in the total synthesis of 7-hydroxy-6-methoxy-1-methylisoquinoline. nih.govbeilstein-journals.org

| Step | Reagent(s) | Intermediate/Product | Key Feature | Reference |

| Aminomethylation | Eschenmoser's salt | C1-(dimethylaminomethyl)isoquinoline | Easy separation from starting material. | d-nb.info |

| Quaternization | Iodomethane | C1-(trimethylammoniomethyl)isoquinoline iodide | Activates the aminomethyl group for cleavage. | d-nb.info |

| Hydrogenolysis | H₂, Palladium catalyst | 1-methylisoquinoline | Cleavage of the C-N bond to form the methyl group. | beilstein-journals.orgd-nb.info |

Catalytic Oxidation Methods for Dihydroisoquinoline Precursors

Many synthetic routes to isoquinolines, including the Bischler-Napieralski reaction, initially produce 1,2,3,4-tetrahydroisoquinolines (THIQs) or 3,4-dihydroisoquinolines (DHIQs). nih.gov The final step to obtain the aromatic isoquinoline is an oxidation. While classical methods often employ stoichiometric and sometimes hazardous oxidizing agents like manganese dioxide (MnO₂) or potassium permanganate (B83412) (KMnO₄), modern catalytic methods offer milder and more environmentally friendly alternatives. d-nb.infonih.gov

A notable green chemical method for the oxidation of THIQs and DHIQs utilizes a copper(II) bromide (CuBr₂) catalyst with air as the clean oxidant. nih.govacs.org This reaction is typically carried out in dimethyl sulfoxide (B87167) (DMSO) at room temperature. nih.govacs.org The choice of base, such as 1,8-diazabicyclo beilstein-journals.orgnih.govundec-7-ene (DBU), can influence the reaction outcome, allowing for the selective formation of either the DHIQ or the fully aromatized isoquinoline. nih.gov This copper-catalyzed aerobic oxidation provides an efficient and practical approach for the synthesis of isoquinolines from their partially saturated precursors. nih.govacs.org Another catalytic system using copper(II) chloride and molecular oxygen has also been shown to be effective for the dehydrogenation of THIQs to DHIQs. clockss.org

Cross-Coupling Reactions in Fused Heterocycle Formation

The construction of the fused heterocyclic system of isoquinolines has been significantly advanced by the application of transition-metal-catalyzed cross-coupling reactions. These methods offer versatile and efficient pathways for forming carbon-carbon and carbon-heteroatom bonds, which are crucial for the annulation process that creates the bicyclic isoquinoline core.

Palladium-catalyzed reactions are prominent in this field. For instance, the Suzuki cross-coupling reaction, which couples an organoboron compound with an organic halide or triflate, has been adapted for isoquinoline synthesis. One strategy involves the reaction of a pre-formed 3-chloro isoquinoline with a phenylboronic acid to produce 3-aryl isoquinolines, demonstrating the utility of cross-coupling in functionalizing the isoquinoline ring. benthamdirect.com Another advanced approach involves a sequential process where a copper-mediated cyclization of a 2-alkynylbenzaldehyde derivative first forms a 4-haloisoquinoline intermediate. This intermediate then undergoes a palladium-catalyzed Suzuki cross-coupling reaction with an arylboronic acid to yield a functionalized isoquinoline. nih.gov Similarly, Pd-catalyzed cross-coupling of α-alkoxytosylhydrazones with sulfonates derived from salicylaldehydes can produce precursors that, upon treatment with ammonium hydroxide, cyclize into isoquinolines with diverse substitution patterns. acs.org

Domino reactions involving a palladium-catalyzed Heck-type cascade process have also been developed. These reactions, using 2-(1-alkynyl)benzaldimines as substrates, allow for the synthesis of a variety of 4-alkylated isoquinoline derivatives. rsc.org The mechanism involves a σ-alkylpalladium(II) intermediate that promotes the intramolecular nucleophilic attack, leading to cyclization. rsc.org Furthermore, rhodium-catalyzed C-H activation and annulation cascades provide another powerful route. For example, the reaction of an (E)-1-(3-methoxyphenyl)ethanone O-acetyl oxime with vinyl acetate (B1210297), catalyzed by a rhodium complex, can yield a mixture of 5-methoxy-1-methylisoquinoline (B3157166) and this compound. whiterose.ac.uk

Iron-catalyzed cross-coupling reactions have emerged as a more cost-effective and less toxic alternative to palladium-based systems. These reactions are effective for coupling organomagnesium reagents (Grignard reagents) with various electrophilic substrates to create alkylated and arylated heteroaromatic compounds. researchgate.net

Table 1: Examples of Cross-Coupling Reactions in Isoquinoline Synthesis

| Reaction Type | Catalyst/Reagents | Substrate Example | Product Type | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd Catalyst, Arylboronic Acid | 4-Chloroisoquinoline | Functionalized Isoquinoline | nih.gov |

| Suzuki Coupling | Pd Catalyst, Phenylboronic Acid | 3-Chloro Isoquinoline | 3-Aryl Isoquinoline | benthamdirect.com |

| Heck Cascade | Pd Catalyst, Alkyl Halide | 2-(1-Alkynyl)benzaldimine | 4-Alkylated Isoquinoline | rsc.org |

| C-H Annulation | [Cp*RhCl2]2, CsOAc, Vinyl Acetate | (E)-1-(3-methoxyphenyl)ethanone O-acetyl oxime | This compound | whiterose.ac.uk |

Synthesis of Key Precursors and Building Blocks

The synthesis of this compound relies on the availability of key precursors that contain the necessary carbon framework and functional groups arranged for efficient cyclization. The choice of precursor is often dictated by the specific synthetic route being employed, with the Bischler-Napieralski and Pictet-Gams reactions being among the most traditional methods. whiterose.ac.ukcaltech.edu

A common and classical approach to the 1-methylisoquinoline core is the Bischler-Napieralski reaction. wikipedia.org For the synthesis of this compound, a key precursor is N-[2-(3-methoxyphenyl)ethyl]acetamide. The synthesis of this amide typically begins with 3-methoxybenzaldehyde. mdpi.com The aldehyde is first reacted with nitromethane (B149229) to form the corresponding nitrostyrene (B7858105) derivative. mdpi.com Subsequent reduction of the nitro group, commonly achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄), yields 3-methoxyphenethylamine. mdpi.com Finally, acetylation of the resulting amine, for example with acetyl chloride or acetic anhydride, provides the required N-[2-(3-methoxyphenyl)ethyl]acetamide precursor. This building block possesses the necessary arrangement for intramolecular electrophilic cyclization to form the dihydroisoquinoline intermediate, which is then oxidized to this compound. mdpi.com

An alternative route involves the use of (E)-1-(3-methoxyphenyl)ethanone O-acetyl oxime as a precursor. whiterose.ac.uk This substrate is used in a rhodium-catalyzed C-H activation/annulation reaction with an acetylene (B1199291) equivalent like vinyl acetate to construct the isoquinoline ring system directly. whiterose.ac.uk Another synthetic method starts from 3-methoxy-α-methyl-N-(2,2-dimethoxyethyl)-N-tosyl-benzylamine, which undergoes cyclization under acidic conditions (refluxing in dioxane and hydrochloric acid) to yield the target compound. prepchem.com

Table 2: Synthesis Pathway for a Bischler-Napieralski Precursor

| Step | Starting Material | Reagents | Product | Reference |

|---|---|---|---|---|

| 1 | 3-Methoxybenzaldehyde | Nitromethane | 1-Methoxy-3-(2-nitrovinyl)benzene | mdpi.com |

| 2 | 1-Methoxy-3-(2-nitrovinyl)benzene | Lithium Aluminum Hydride (LiAlH₄) | 2-(3-Methoxyphenyl)ethylamine | mdpi.com |

| 3 | 2-(3-Methoxyphenyl)ethylamine | Acetic Anhydride or Acetyl Chloride | N-[2-(3-methoxyphenyl)ethyl]acetamide | mdpi.com |

Optimization of Reaction Conditions and Process Efficiency

Maximizing the yield and efficiency of the synthesis of this compound and its analogues requires careful optimization of reaction conditions. Key parameters that are frequently adjusted include the choice of catalyst, solvent, temperature, and reagents.

In copper-catalyzed intramolecular cyclizations to form isoquinolines, the choice of the copper salt and solvent is critical. Studies have shown that for the cyclization of (E)-1-(2-(phenylethynyl)phenyl)ethanone O-methyl oxime, Copper(I) iodide (CuI) is a superior catalyst compared to CuBr, CuCl, CuBr₂, and Cu(OAc)₂. nih.govrsc.org The solvent also plays a significant role, with water often proving more efficient than organic solvents like 1,4-dioxane, toluene, or ethanol. nih.govrsc.org Temperature is another crucial factor; for instance, decreasing the temperature from 80 °C to 70 °C can lead to a lower yield in these copper-catalyzed reactions. rsc.org

For C-H activation/annulation cascades, such as the rhodium-catalyzed synthesis of isoquinolines from O-acetyl oximes and vinyl acetate, optimization involves screening different bases and reaction temperatures. A study found that using cesium acetate (CsOAc) as the base at a reaction temperature of 60 °C provided the desired isoquinoline products. whiterose.ac.uk

In multicomponent reactions that lead to isoquinoline scaffolds, such as the Ugi/Pomeranz-Fritsch sequence, the acidic conditions for the final cyclization step are a key point of optimization. While various acids can be used, it was found that increasing the equivalents of methanesulfonic acid significantly improved the reaction yield, with 20 equivalents in acetonitrile (B52724) being identified as the optimal condition for a model reaction. nih.gov These examples highlight the systematic approach required to fine-tune synthetic protocols for efficiency and high output.

Table 3: Optimization of a Copper-Catalyzed Isoquinoline Synthesis

| Entry | Catalyst (10 mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | CuI | Water | 80 | 92 | nih.govrsc.org |

| 2 | CuBr | Water | 80 | 75 | rsc.org |

| 3 | CuCl | Water | 80 | 68 | rsc.org |

| 4 | CuI | 1,4-Dioxane | 80 | 85 | rsc.org |

| 5 | CuI | Toluene | 80 | 78 | rsc.org |

| 6 | CuI | Water | 70 | 81 | rsc.org |

| 7 | None | Water | 80 | 0 | nih.gov |

Based on the model reaction of (E)-1-(2-(phenylethynyl)phenyl)ethanone O-methyl oxime to 1-methyl-3-phenylisoquinoline.

Chemical Reactivity and Derivatization of the 7 Methoxy 1 Methylisoquinoline Core

Electrophilic and Nucleophilic Substitution Reactions

The dual nature of the isoquinoline (B145761) core allows for both electrophilic and nucleophilic substitution reactions, with the regioselectivity largely governed by the existing substituents.

Electrophilic substitution on the isoquinoline ring generally occurs on the benzene (B151609) ring at positions 5 or 8. researchgate.net For isoquinolines with activating groups like methoxy (B1213986) substituents, such as in 6,7-dimethoxy-1-methylisoquinoline (B8805874), nitration has been shown to occur, providing a pathway to further functionalized derivatives. researchgate.net In the case of 7-methoxyisoquinoline (B1361142) derivatives, electrophilic attack is anticipated to be directed by the activating methoxy group. For instance, the nitration of a related 7-methoxyisoquinolone system has been demonstrated, where the nitro group is introduced onto the benzene ring. nih.gov Subsequent reduction of the resulting nitro group can yield an amino group, which serves as a versatile handle for further derivatization, including the formation of amides and carbamates. nih.gov

Table 1: Example of Nitration on a Related Isoquinoline System

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 7-Methoxyisoquinolone derivative | Nitric acid/acetone | 7-Methoxy-nitroisoquinolone derivative | nih.gov |

While N-alkylation at the nitrogen atom is a common reaction for isoquinolines, google.com C-alkylation at peripheral carbon positions of the aromatic core presents a more complex challenge. Methods have been developed for the C-4 alkylation of the general isoquinoline scaffold. One such strategy involves a temporary dearomatization, using benzoic acid as a nucleophilic reagent and a vinyl ketone as the electrophile, to introduce an alkyl chain at the C-4 position without the need for a metal catalyst or an N-activating group. acs.org This reaction is tolerant of substituents on the benzene ring (C-5 to C-8 positions). acs.org For 7-methoxy-1-methylisoquinoline, this would provide a route to 4-alkylated products, where the introduced carbonyl group can be further transformed. acs.org

Table 2: General Strategy for C-4 Alkylation of Isoquinolines

| Substrate | Electrophile | Reagent | Product Type | Reference |

|---|

Functional Group Transformations of the Methyl Substituent at C1

The methyl group at the C1 position of 1-methylisoquinoline (B155361) is particularly reactive. Its protons are acidic due to the adjacent electron-withdrawing nitrogen atom, allowing for deprotonation to form a nucleophilic intermediate. This intermediate can react with various electrophiles. researchgate.net This reactivity is fundamental to the synthesis of numerous complex heterocyclic systems. For example, the deprotonated C1-methyl group can participate in condensation reactions with ketones and aldehydes. This reactivity is a key step in the synthesis of natural product skeletons like the lamellarins, which can be prepared via the coupling of 1-methylisoquinoline with other molecular fragments. researchgate.net An alternative to direct methylation at C1 involves an aminomethylation/hydrogenolysis sequence. For instance, metalated 7-benzyloxy-6-methoxyisoquinoline can be quenched with Eschenmoser's salt to introduce a dimethylaminomethyl group, which is then converted to the methyl group via quaternization and hydrogenolysis. nih.govbeilstein-journals.org

Oxidation and Reduction Reactions of the Isoquinoline Ring System

The isoquinoline ring system can undergo both oxidation and reduction, leading to significant structural modifications.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can cleave the isoquinoline ring system. Oxidation of isoquinoline itself yields a mixture of phthalic acid (from the benzene ring) and pyridine-3,4-dicarboxylic acid (from the pyridine (B92270) ring). thieme-connect.de The methyl group at C1 is also susceptible to oxidation. Depending on the reagent and conditions, it can be converted to an aldehyde or a carboxylic acid. ucr.edu The nitrogen atom can be oxidized to an N-oxide using peroxycarboxylic acids. researchgate.net

Reduction: Catalytic hydrogenation of the isoquinoline ring typically reduces the pyridine portion first, yielding 1,2,3,4-tetrahydroisoquinolines. For example, hydrogenation of 6-chloro-1-methylisoquinoline (B2576185) with a palladium on carbon (Pd/C) catalyst saturates the pyridine ring. This transformation is a common strategy in medicinal chemistry to introduce conformational flexibility and modify the compound's properties. The choice of reducing agent and conditions can be tuned to achieve different levels of reduction.

Cyclization and Annulation Reactions for Novel Ring Systems

The inherent reactivity of the this compound core makes it a valuable building block for the synthesis of more complex, fused heterocyclic frameworks. Annulation reactions, where a new ring is formed on the existing scaffold, are particularly important.

A prominent example of cyclization is the formation of the imidazo[5,1-a]isoquinoline (B3349720) system. This tricyclic structure is found in various biologically active compounds. The synthesis often involves the reaction of a 1-methylisoquinoline derivative where the C1-methyl group and the ring nitrogen (N2) become part of the newly formed imidazole (B134444) ring. One method involves the reaction of 1-methylisoquinoline with α-amino acids under iodine-mediated decarboxylative cyclization conditions. nih.gov Another approach describes a catalyst-free annulation of 1-methylisoquinoline with pyrrolylacetylenic ketones, which proceeds through the nucleophilic attack of the deprotonated C1-methyl group on the acetylene (B1199291), followed by cyclization involving the nitrogen atom to stereoselectively form (E)-acylethenylpyrrolo[1',2':3,4]imidazo[2,1-a]isoquinolines. researchgate.net These reactions highlight the utility of the C1-methyl group as a key reactive handle for constructing fused ring systems. nih.govresearchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₁H₁₁NO |

| Isoquinoline | C₉H₇N |

| 6,7-Dimethoxy-1-methylisoquinoline | C₁₂H₁₃NO₂ |

| Phthalic acid | C₈H₆O₄ |

| Pyridine-3,4-dicarboxylic acid | C₇H₅NO₄ |

| 1,2,3,4-Tetrahydroisoquinoline (B50084) | C₉H₁₁N |

| 6-Chloro-1-methylisoquinoline | C₁₀H₈ClN |

| Imidazo[5,1-a]isoquinoline | C₁₁H₈N₂ |

| 7-Benzyloxy-6-methoxyisoquinoline | C₁₇H₁₅NO₂ |

| Methyl vinyl ketone | C₄H₆O |

| Potassium permanganate | KMnO₄ |

Construction of Tricyclic Isoquinoline Derivatives

The synthesis of tricyclic frameworks from the isoquinoline core is a significant area of research, often aimed at developing new therapeutic agents. One prominent method for constructing tricyclic derivatives from the this compound core involves the use of its 3,4-dihydro derivative, 7-methoxy-1-methyl-3,4-dihydroisoquinoline (B8663538). This intermediate readily undergoes cycloaddition reactions to yield fused ring systems.

A notable example is the reaction of 7-methoxy-1-methyl-3,4-dihydroisoquinoline with dimethyl acetylenedicarboxylate (B1228247) (DMAD). mdpi.comresearchgate.netuts.edu.au This reaction proceeds as a [3+2] cycloaddition, leading to the formation of a pyrrolo[2,1-a]isoquinoline (B1256269) system. nih.gov Specifically, the reaction yields methyl (2Z)-9-methoxy-[2-oxo-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-ylidene]-2-ethanoate. mdpi.com The synthesis of the precursor, 7-methoxy-1-methyl-3,4-dihydroisoquinoline, is typically achieved through the Bischler-Napieralski reaction starting from the corresponding N-phenylethylacetamide. uts.edu.au

The reaction conditions for the cyclization involve treating the dihydroisoquinoline derivative with DMAD in a suitable solvent like methanol. researchgate.net The resulting tricyclic compound possesses a distinctive bright red color. mdpi.com This synthetic strategy has been explored for its potential in generating libraries of compounds for antibacterial screening. researchgate.netuts.edu.au It was observed that the cycloaddition reaction proceeds efficiently with aryl-ether substituted dihydroisoquinolines, such as the 7-methoxy derivative, but is less effective with substrates bearing amine, amide, or nitro groups at the C-7 position. researchgate.net

Table 1: Synthesis of a Tricyclic Derivative from a this compound Precursor

| Reactant | Reagent | Product |

|---|

Pathways to Aaptamine (B1664758) and Related Fused Structures

Aaptamine is a marine alkaloid known for its α-adrenoceptor blocking activity and possesses a distinctive benzo[d,e] uts.edu.auCurrent time information in Bangalore, IN.naphthyridine fused ring system. clockss.org Synthetic pathways to aaptamine and its analogues often utilize substituted 1-methylisoquinoline precursors. While direct synthesis starting from this compound is not extensively documented, the established routes using the closely related 6,7-dimethoxy-1-methylisoquinoline provide a clear blueprint for how the 7-methoxy analogue could be utilized. rsc.orgrsc.org

A common strategy involves a multi-step sequence starting with the 1-methylisoquinoline core. rsc.orggoogle.com This sequence can be summarized as follows:

Nitration: The initial step is the regioselective nitration of the isoquinoline ring. For 6,7-dimethoxy-1-methylisoquinoline, nitration occurs at the C-8 position. rsc.orgrsc.org

Oxidation: The methyl group at the C1 position is then oxidized to a formyl group (aldehyde), yielding an isoquinoline-1-carbaldehyde (B1296187) derivative. rsc.orggoogle.com Selenium dioxide is an effective reagent for this transformation. google.com

Condensation: The resulting aldehyde is condensed with nitromethane (B149229). This reaction can be facilitated by a base like alumina (B75360) to produce a nitroethanol intermediate. rsc.orgrsc.org

Dehydration: Subsequent dehydration of the nitroethanol adduct furnishes a nitroethene side chain at the C1 position. rsc.orgrsc.org

Reductive Cyclization: The final and key step is the reductive cyclization of the nitroethene compound. Treatment with iron powder in acetic acid simultaneously reduces the nitro groups (both on the side chain and on the aromatic ring) and facilitates the intramolecular cyclization to form the final fused ring system of aaptamine. clockss.orgrsc.org

This synthetic approach highlights the versatility of the 1-methylisoquinoline core, where the methyl group serves as a handle for elaboration into a new heterocyclic ring. A patent describes a five-step synthesis of aaptamine starting from 6,7-dimethoxy-1-methylisoquinoline with a total yield of 46.6%. google.com This pathway underscores a feasible route for the derivatization of the this compound core to construct complex, fused alkaloids like aaptamine.

Table 2: Key Intermediates in a Representative Aaptamine Synthesis

| Starting Material | Intermediate 1 | Intermediate 2 | Intermediate 3 | Final Product |

|---|

Structure Activity Relationship Sar Studies of 7 Methoxy 1 Methylisoquinoline Derivatives

Impact of Methoxy (B1213986) and Methyl Group Positions on Biological Profiles

The position of methoxy (-OCH3) and methyl (-CH3) groups on the isoquinoline (B145761) core significantly influences the biological and pharmacological profiles of its derivatives. Studies on various isoquinoline-containing compounds have demonstrated that these substitutions can alter efficacy, selectivity, and mechanism of action.

For instance, in the context of quinazoline (B50416) derivatives, which share structural similarities with isoquinolines, the presence of electron-donating groups like methoxy at the 6 and 7 positions was found to increase activity. Specifically, a 6,7-dimethoxy substitution was more favorable for the inhibition of the epidermal growth factor receptor (EGFR). mdpi.com This suggests that the electronic properties conferred by the methoxy groups in these positions are crucial for molecular interactions with biological targets.

Furthermore, research on aporphine (B1220529) alkaloids, a class of isoquinoline alkaloids, indicates that substitutions at the C-7 position of the isoquinoline nucleus can affect their bioactivity. rsc.org The presence of a hydroxyl or methoxy group at C-7 is a common structural feature in this class of compounds. rsc.orgresearchgate.net

The position of the methoxy group on an aromatic ring can also impact bioavailability and, consequently, bioactivity. mdpi.com While specific SAR data for 7-Methoxy-1-methylisoquinoline is not extensively detailed in the provided results, the general principles derived from related heterocyclic compounds underscore the importance of substituent placement. The methyl group at the C-1 position is also a key determinant of activity, with 1,1-dialkyl-1,2,3,4-tetrahydroisoquinolines showing potent dopamine (B1211576) D2 receptor-blocking activity. nih.gov

The following table summarizes the general impact of substituent positions on the activity of isoquinoline-related compounds.

| Substituent | Position(s) | General Impact on Biological Activity | Reference Compound Class |

| Methoxy (-OCH₃) | 6, 7 | Favorable for EGFR inhibition | Quinazolines |

| Methoxy (-OCH₃) | 7 | Affects general bioactivity | Aporphines |

| Methyl (-CH₃) | 1 | Contributes to dopamine D2 receptor blocking | 1,1-dialkyl-THIQs |

Role of Ring Saturation (Dihydro- vs. Tetrahydroisoquinoline) in Activity Modulation

The degree of saturation in the isoquinoline ring system is a critical factor in determining the pharmacological properties of its derivatives. The conversion of a fully aromatic isoquinoline to a 3,4-dihydroisoquinoline (B110456) or a fully saturated 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) alters the molecule's three-dimensional shape, flexibility, and electronic distribution, thereby modulating its interaction with biological targets.

THIQ derivatives possess a broad spectrum of biological activities, including antitumor, antibacterial, anti-HIV, and anti-inflammatory effects. nuph.edu.ua The synthesis of THIQs often involves the reduction of an intermediate 3,4-dihydroisoquinoline, which is formed through methods like the Bischler–Napieralski reaction. rsc.org This highlights the chemical relationship and synthetic pathway from less saturated to more saturated cores.

The THIQ scaffold is a common feature in numerous natural products and synthetic compounds with diverse biological activities. rsc.orgnih.govresearchgate.net For example, synthetic 1,2,3,4-tetrahydroisoquinoline derivatives have been reported to exhibit antitumor and neurotropic activities. nih.gov The flexibility of the saturated ring in THIQs allows for optimal binding to various receptors and enzymes, which may not be possible for the more rigid, planar aromatic isoquinoline system.

The transition from the aromatic isoquinoline to the saturated THIQ can be seen in various synthetic strategies aimed at producing biologically active molecules. The Pictet-Spengler condensation is a widely used reaction for synthesizing the THIQ core, demonstrating the importance of this saturated scaffold in medicinal chemistry. rsc.org

Stereochemical Influences on Pharmacological Properties

Stereochemistry plays a pivotal role in the pharmacological and toxicological profiles of chiral drugs, including derivatives of this compound. researchgate.netijpsjournal.com When a chiral center is present, as is often the case in substituted tetrahydroisoquinolines at the C-1 position, the resulting enantiomers can exhibit significantly different biological activities.

The differential interaction of enantiomers with chiral biological macromolecules, such as receptors and enzymes, can lead to variations in their pharmacodynamic and pharmacokinetic properties. researchgate.net One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even contribute to adverse effects.

For example, studies on the anticonvulsant (+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride highlight the importance of stereochemistry, as it was found to be the most effective isomer for protecting against neuronal degeneration. nih.gov This underscores that the specific three-dimensional arrangement of substituents around the chiral center is critical for biological activity. The development of single-enantiomer drugs is often pursued to improve therapeutic outcomes by maximizing efficacy and minimizing potential side effects associated with the less active or inactive enantiomer. ijpsjournal.com

The synthesis of enantiomerically pure compounds is a significant focus in medicinal chemistry. Asymmetric synthesis methods are employed to produce a specific desired stereoisomer, thereby avoiding the complexities of separating racemic mixtures and the potential for undesirable effects from the unwanted enantiomer.

Computational and In Silico Approaches to SAR Prediction

In recent years, computational and in silico methods have become indispensable tools in drug discovery and for predicting the structure-activity relationships of novel compounds, including isoquinoline derivatives. nih.gov These approaches, such as molecular docking, ADMET (absorption, distribution, metabolism, excretion, and toxicity) analysis, and molecular dynamics (MD) simulations, provide valuable insights into the potential interactions between a ligand and its biological target. eurekaselect.com

Molecular docking studies, for instance, can predict the binding affinity and orientation of a compound within the active site of a protein. This information is crucial for understanding the molecular basis of its activity and for designing more potent and selective inhibitors. For isoquinoline alkaloids, in silico studies have been used to assess their potential as antiviral agents by calculating their binding scores with viral proteins. nih.gov

ADMET prediction models help in the early stages of drug development to evaluate the drug-like properties of a compound, such as its potential for oral administration and its metabolic stability. eurekaselect.com By identifying potential liabilities early on, these computational tools can help to reduce the attrition rate of drug candidates in later stages of development.

Furthermore, quantitative structure-activity relationship (QSAR) studies can be employed to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. While not explicitly detailed for this compound in the provided search results, these in silico methods are broadly applicable to isoquinoline derivatives to guide the synthesis and optimization of new therapeutic agents.

Biological and Pharmacological Investigations

Broad Spectrum of Biological Activities of Isoquinoline (B145761) Derivatives

Isoquinoline alkaloids represent a large and structurally diverse family of naturally occurring compounds, primarily found in plants. These compounds have long been recognized for their medicinal properties and have been the focus of extensive pharmacological research. The isoquinoline core structure is a key pharmacophore that imparts a wide range of biological activities.

Numerous studies have demonstrated that isoquinoline derivatives possess a remarkable spectrum of pharmacological effects, including:

Antitumor and Anticancer Properties: Many isoquinoline alkaloids have shown potent activity against various cancer cell lines.

Antimicrobial and Antibacterial Activities: The isoquinoline scaffold is found in many compounds with significant efficacy against a range of microbial pathogens.

Anti-inflammatory Effects: Several isoquinoline derivatives have been shown to modulate inflammatory pathways, suggesting their potential in treating inflammatory disorders.

Neuroprotective Potential: A number of isoquinoline alkaloids have demonstrated the ability to protect neurons from damage, offering hope for the treatment of neurodegenerative diseases.

Antiviral and Antimalarial Activities: Research has also highlighted the potential of isoquinoline derivatives in combating viral and malarial infections.

The diverse biological activities of isoquinoline derivatives have made them a fertile ground for drug discovery and development, with many compounds serving as leads for the synthesis of novel therapeutic agents.

Specific Biological Activities of 7-Methoxy-1-methylisoquinoline and Its Analogues

While direct and extensive research specifically on this compound is limited, studies on its structural analogues provide significant insights into its potential pharmacological profile. The presence of the 1-methyl and 7-methoxy substitutions on the isoquinoline core is expected to modulate its biological activities.

Isoquinoline derivatives are known to possess significant anti-inflammatory properties. For instance, a novel isoquinoline alkaloid, Litcubanine A, has been shown to inhibit the lipopolysaccharide (LPS)-induced activation of inflammatory macrophages by modulating the NF-κB pathway. This leads to a decrease in the secretion of inflammatory factors such as inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).

Studies on various isoquinoline-1-carboxamide (B73039) derivatives have also demonstrated their potent anti-inflammatory effects in LPS-treated BV2 microglial cells. These compounds were found to suppress the production of pro-inflammatory mediators like IL-6 and TNF-α. The anti-inflammatory action of these derivatives is often mediated through the inhibition of key signaling pathways, such as the MAPKs/NF-κB pathway.

One study on a rearranged isoquinoline alkaloid, Dactyllactone A, isolated from Dactylicapnos scandens, showed significant in vitro anti-inflammatory activity by inhibiting the expression of IL-1β and PGE2 in a dose-dependent manner.

| Compound | Assay | Target/Mechanism | Result | Reference |

|---|---|---|---|---|

| Litcubanine A | LPS-stimulated RAW264.7 macrophages | NF-κB pathway, iNOS, TNF-α, IL-1β | Inhibition of inflammatory mediators | |

| Isoquinoline-1-carboxamide derivatives | LPS-stimulated BV2 microglial cells | MAPKs/NF-κB pathway, IL-6, TNF-α | Suppression of pro-inflammatory mediators | |

| Dactyllactone A | In vitro assay | IL-1β, PGE2 | Dose-dependent inhibition of inflammatory markers |

The antioxidant activity of a compound is its ability to inhibit the oxidation of other molecules, which can produce free radicals. These free radicals can start chain reactions that damage cells. Antioxidants terminate these chain reactions by removing free radical intermediates, and inhibit other oxidation reactions.

The antioxidant capacity of heterocyclic quinazolinone derivatives has been evaluated using various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. These studies often show that the antioxidant activity is related to the molecule's ability to donate a hydrogen atom or an electron to the free radical.

| Compound Class | Assay | Key Structural Feature | Observed Activity | Reference |

|---|---|---|---|---|

| Quinoline (B57606) Derivatives | DPPH radical scavenging | Hydroxyl group | Noticeable antioxidant potential | |

| Furo[2,3-f]quinoline Derivatives | DPPH radical scavenging | NH group | Good antioxidant activity | |

| Quinazolinone Derivatives | DPPH radical scavenging | Electron/hydrogen donating ability | High to moderate interaction with DPPH radical |

Isoquinoline derivatives have emerged as a significant class of compounds with promising anticancer activities. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines and induce apoptosis (programmed cell death).

For instance, two isoquinoline derivatives, B01002 and C26001, displayed significant antiproliferative and proapoptotic activity on SKOV3 ovarian cancer cells with IC50 values of 7.65 and 11.68 µg/mL, respectively. In a xenograft mouse model, these compounds effectively inhibited tumor growth. The anticancer mechanism of these derivatives was partly attributed to the downregulation of inhibitor of apoptosis proteins (IAPs).

Another study on pyrrolo[2,1-a]isoquinoline-based molecules, known as lamellarins, highlighted their potent cytotoxic activities against a range of tumor cell types, with some derivatives exhibiting IC50 values in the nanomolar range. For example, lamellarins D, K, and M are among the most cytotoxic in this series, with IC50 values ranging from 38 to 110 nM.

Furthermore, research on methoxyflavone analogs, which share the methoxy (B1213986) functional group, has shown that the presence and position of methoxy groups can significantly influence cytotoxic activity against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| B01002 | SKOV3 (Ovarian) | 7.65 µg/mL | |

| C26001 | SKOV3 (Ovarian) | 11.68 µg/mL | |

| Lamellarin D | Various | 38-110 nM | |

| Lamellarin K | Various | 38-110 nM | |

| Lamellarin M | Various | 38-110 nM |

The isoquinoline scaffold is a key component of many natural and synthetic compounds with antimicrobial properties. Research has demonstrated the efficacy of isoquinoline derivatives against a variety of bacterial and fungal pathogens, including drug-resistant strains.

A study on a novel synthetic isoquinoline derivative, 1-(4-chloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4,-tetrahydroisoquinoline, showed in vitro activity against Pseudomonas aeruginosa, with a minimum inhibitory concentration (MIC) that inhibited over 90% of growth (MIC90) ranging from 6.0 to 24.0 µg/mL in different media. This compound was also found to down-regulate the expression of important virulence factors in P. aeruginosa.

Another class of alkynyl isoquinolines, including compounds HSN584 and HSN739, exhibited moderate to potent antibacterial activity against a range of clinically important Gram-positive bacteria, with MIC values typically in the range of 4–16 µg/mL. Importantly, these compounds were also active against drug-resistant strains such as MRSA and VRE.

Furthermore, a series of tricyclic isoquinoline-based compounds synthesized from 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline (B181575) showed antibacterial properties against some Gram-positive pathogens, including Staphylococcus aureus and Streptococcus pneumoniae, with MIC values ranging from 16 to 128 µg/mL.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 1-(4-chloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4,-tetrahydroisoquinoline | Pseudomonas aeruginosa | 6.0 - 24.0 | |

| HSN584 | Gram-positive bacteria (including MRSA, VRE) | 4 - 16 | |

| HSN739 | Gram-positive bacteria (including MRSA, VRE) | 4 - 16 | |

| Tricyclic isoquinoline derivative 8d | Staphylococcus aureus | 16 | |

| Tricyclic isoquinoline derivative 8f | Staphylococcus aureus | 32 | |

| Tricyclic isoquinoline derivative 8f | Streptococcus pneumoniae | 32 |

Certain isoquinoline derivatives, particularly tetrahydroisoquinolines, have demonstrated significant neuroprotective properties, suggesting their potential as therapeutic agents for neurodegenerative disorders like Parkinson's disease.

A study on 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ) and its analogues investigated their neuroprotective and neurotoxic activities. The study found that while methoxyl substitution on the isoquinoline ring increased neurotoxicity, certain hydroxy-1MeTIQ derivatives exhibited greater neuroprotective efficacy than the parent compound.

Another study focused on a specific analogue, 2-Acetyl-7-hydroxy-6-methoxy-1-methyl-1,2,3,4,-tetrahydroisoquinoline (AMTIQ), which demonstrated both anti-inflammatory and neuroprotective properties. In a mouse model of Parkinson's disease, AMTIQ led to decreased microglial activation, increased survival of dopaminergic neurons, and improved behavioral outcomes. The compound was also found to penetrate the blood-brain barrier.

The neuroprotective mechanisms of these compounds are often linked to their anti-inflammatory and antioxidant activities, as well as their ability to modulate key signaling pathways involved in neuronal survival.

Analgesic Effects

There is no available research data detailing the analgesic properties of this compound.

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Butyrylcholinesterase, Topoisomerase I)

No studies were found that specifically investigate the inhibitory activity of this compound against acetylcholinesterase, butyrylcholinesterase, or topoisomerase I.

Identification of Biological Targets and Elucidation of Molecular Mechanisms

The biological targets and the molecular mechanisms of action for this compound have not been identified or described in the existing scientific literature.

In Vitro and In Vivo Biological Evaluation Methodologies

There are no published methodologies detailing the specific in vitro or in vivo evaluation of this compound for the aforementioned biological activities.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural assignment of 7-Methoxy-1-methylisoquinoline. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for a complete and unambiguous determination of its molecular structure.

In ¹H NMR spectroscopy, the chemical shifts, multiplicities (splitting patterns), and integration values of the proton signals are key to assigning the protons to their respective positions on the isoquinoline (B145761) core and the methyl and methoxy (B1213986) substituents. The aromatic protons on the isoquinoline ring system typically appear in the downfield region of the spectrum, while the protons of the methyl and methoxy groups resonate at higher field.

Similarly, ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The chemical shift of each carbon atom is indicative of its electronic environment, allowing for the assignment of all carbon atoms in the structure, including the quaternary carbons.

The purity of a sample of this compound can also be readily assessed using NMR spectroscopy. The presence of impurity signals in the ¹H NMR spectrum can be integrated to quantify the level of impurities relative to the main compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

Predicted chemical shift values are based on the analysis of similar isoquinoline structures and established NMR principles.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1-CH₃ | ~2.5 (s) | ~20-25 |

| 7-OCH₃ | ~3.9 (s) | ~55-60 |

| H-3 | ~7.2-7.4 (d) | ~120-125 |

| H-4 | ~7.8-8.0 (d) | ~130-135 |

| H-5 | ~7.5-7.7 (d) | ~125-130 |

| H-6 | ~7.0-7.2 (dd) | ~110-115 |

| H-8 | ~7.3-7.5 (s) | ~105-110 |

| C-1 | - | ~155-160 |

| C-3 | - | ~120-125 |

| C-4 | - | ~130-135 |

| C-4a | - | ~125-130 |

| C-5 | - | ~125-130 |

| C-6 | - | ~110-115 |

| C-7 | - | ~160-165 |

| C-8 | - | ~105-110 |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through fragmentation analysis. In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion's mass-to-charge ratio (m/z) is measured, confirming the molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

The fragmentation pattern of this compound under techniques like collision-induced dissociation (CID) provides valuable structural information. Isoquinoline alkaloids exhibit characteristic fragmentation behaviors that can be used for their identification. researchgate.netnih.gov Common fragmentation pathways for compounds with methoxy groups include the loss of a methyl radical (•CH₃) or a neutral molecule of formaldehyde (B43269) (CH₂O). researchgate.netnih.gov The fragmentation of the isoquinoline core itself can also lead to characteristic fragment ions.

Table 2: Predicted Mass Spectrometry Fragmentation of this compound.

| Fragment Ion | Proposed Structure | m/z |

|---|---|---|

| [M]+• | This compound | 173 |

| [M-CH₃]+ | Loss of a methyl radical from the methoxy group | 158 |

| [M-HCN]+ | Loss of hydrogen cyanide from the isoquinoline ring | 146 |

| [M-CO]+ | Loss of carbon monoxide | 145 |

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, TLC)

Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures, such as reaction products or biological extracts. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two commonly employed methods.

High-Performance Liquid Chromatography (HPLC) is a highly efficient separation technique. For isoquinoline alkaloids, reversed-phase HPLC using a C18 column is a common approach. researchgate.netresearchgate.net The separation is typically achieved using a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. researchgate.net A gradient elution, where the composition of the mobile phase is changed over time, can be used to optimize the separation of multiple components. researchgate.net Quantification of this compound can be achieved by integrating the peak area from the HPLC chromatogram and comparing it to a calibration curve generated from standards of known concentration.

Thin-Layer Chromatography (TLC) is a simpler and more rapid chromatographic technique that is often used for reaction monitoring and preliminary purity assessment. For the analysis of isoquinoline derivatives, silica (B1680970) gel plates are commonly used as the stationary phase. nih.gov A variety of solvent systems can be employed as the mobile phase to achieve separation. The spots on the TLC plate can be visualized under UV light or by using a suitable staining reagent. The retention factor (Rf) value of the compound can be used for its identification by comparison with a standard.

Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional solid-state structure of a molecule. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov The diffraction data can be used to calculate an electron density map of the molecule, from which the precise positions of all atoms in the crystal lattice can be determined.

The crystal structure of a derivative, 10-methoxy-7,11b,12,13-tetrahydro-6H-pyrazino[2′,3′:5,6]pyrazino[2,1-a]isoquinoline, has been reported, providing insight into the general crystallographic features of related isoquinoline compounds. researchgate.net The data obtained from X-ray crystallography for this compound would provide unambiguous proof of its connectivity and stereochemistry, as well as detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. This information is invaluable for understanding the compound's physical properties and its interactions with other molecules.

Applications in Medicinal Chemistry and Drug Discovery

7-Methoxy-1-methylisoquinoline as a Privileged Scaffold for Drug Development

The isoquinoline (B145761) ring system, a key structural component of this compound, is widely recognized in medicinal chemistry as a "privileged scaffold". nih.govmdpi.com This term designates a molecular framework that is capable of binding to a diverse range of biological targets, making it a valuable template for the development of new drugs. nih.govmdpi.comresearchgate.net The utility of the isoquinoline core is demonstrated by its presence in a multitude of compounds with a broad spectrum of pharmacological activities. nih.gov

Derivatives of the isoquinoline scaffold have been shown to possess numerous therapeutic properties, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. nih.govnih.govrsc.org This structural diversity and wide range of biological activities have made isoquinoline and its analogues, such as 1,2,3,4-tetrahydroisoquinolines (THIQs), a focal point of therapeutic research. mdpi.comnih.gov The adaptability of the isoquinoline framework allows for the design and synthesis of novel, biologically active derivatives with potential applications in treating a wide array of diseases, from cancer to neurodegenerative disorders. nih.govnih.govdocumentsdelivered.com The consistent success of this scaffold in yielding bioactive compounds solidifies its status as a preferred structural basis in drug design and discovery. nih.gov

Table 1: Pharmacological Activities Associated with the Isoquinoline Scaffold

| Pharmacological Activity | Reference |

|---|---|

| Anticancer | nih.govnih.gov |

| Anti-inflammatory | nih.gov |

| Antiviral | nih.gov |

| Antimicrobial | nih.gov |

| Neuroprotective | nih.govrsc.org |

| Antidepressant | nih.gov |

| Antioxidant | nih.gov |

| Antihyperglycemic | nih.gov |

Design and Synthesis of Optimized Bioactive Analogues

The development of highly substituted isoquinolines is crucial for creating novel natural products and advancing drug development. nih.govbeilstein-journals.org The synthesis of analogues of this compound is an area of active research, aimed at optimizing biological activity through chemical modification. One key area of focus has been the introduction of a methyl group at the C1 position of the isoquinoline ring, as this functional group can serve as a handle for further chemical elaboration. nih.govbeilstein-journals.org

A notable example is the total synthesis of the natural alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline. nih.govbeilstein-journals.org Synthetic strategies have been developed that involve the direct metalation of a precursor like 7-benzyloxy-6-methoxyisoquinoline, followed by methylation. nih.govbeilstein-journals.org An alternative and often more efficient method involves aminomethylation of the metalated intermediate, followed by quaternization and subsequent hydrogenolysis to yield the desired 1-methylisoquinoline (B155361) derivative. nih.govbeilstein-journals.org These synthetic advancements provide versatile pathways for creating a library of analogues. For instance, the synthesis of aaptamine (B1664758), a marine alkaloid with potential therapeutic properties, has been achieved starting from 6,7-dimethoxy-1-methylisoquinoline (B8805874) through a multi-step process involving nitration and oxidation. researchgate.net The ability to synthetically access these complex molecules allows for systematic structural modifications to enhance potency and selectivity for specific biological targets.

Table 2: Synthetic Strategies for 1-Methylisoquinoline Analogues

| Strategy | Key Steps | Precursor Example | Target Compound Example | Reference |

|---|---|---|---|---|

| Direct Methylation | Metalation, Cuprate-mediated methylation | 7-Benzyloxy-6-methoxyisoquinoline | 7-Hydroxy-6-methoxy-1-methylisoquinoline | nih.govbeilstein-journals.org |

| Aminomethylation/Hydrogenolysis | Metalation, Quenching with Eschenmoser's reagent, Quaternization, Hydrogenolysis | 7-Benzyloxy-6-methoxyisoquinoline | 7-Hydroxy-6-methoxy-1-methylisoquinoline | nih.govbeilstein-journals.org |

Natural Product Inspiration in Drug Candidate Identification

Nature is a rich source of complex and biologically active molecules, with isoquinoline alkaloids representing a significant class of natural products that have inspired drug discovery efforts. nih.govresearchgate.net These compounds, derived from amino acids like tyrosine or phenylalanine, exhibit remarkable structural diversity and a wide array of pharmacological activities. rsc.orgnih.gov The alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline is itself a natural product, having been isolated from the trunk bark of the Taiwanese tree Hernandia nymphaeifolia. nih.govbeilstein-journals.org

The history of medicine is replete with examples of isoquinoline alkaloids that have been developed into important drugs. Morphine, the first alkaloid to be isolated, remains a cornerstone of pain management. nih.gov Other notable examples include the antibacterial agent berberine (B55584) and the antitussive codeine. rsc.orgnih.gov The success of these natural products has spurred continued investigation into novel isoquinolines from natural sources as promising leads for drug development. nih.gov The unique and diverse structures of plant-derived isoquinoline alkaloids provide a valuable starting point for the design of new therapeutic agents, often with multimodal activity beneficial for treating complex diseases like cancer and neurodegenerative disorders. nih.govresearchgate.net

Table 3: Examples of Bioactive Natural Isoquinoline Alkaloids

| Compound | Natural Source (Example) | Key Bioactivity |

|---|---|---|

| Morphine | Papaver somniferum (Opium Poppy) | Analgesic |

| Codeine | Papaver somniferum (Opium Poppy) | Antitussive, Analgesic |

| Berberine | Berberis vulgaris | Antibacterial, Anti-inflammatory |

| Sanguinarine | Sanguinaria canadensis (Bloodroot) | Antimicrobial, Anti-inflammatory |

| Palmatine | Coptis chinensis | Antitumor |

Development of Therapeutic Agents Based on Isoquinoline Frameworks

The foundational isoquinoline framework is at the core of numerous therapeutic agents currently in clinical use or under investigation. nih.gov The structural and chemical properties of the isoquinoline scaffold make it an ideal building block for designing drugs that can interact with a variety of biological targets, including enzymes like kinases and topoisomerases. researchoutreach.orgrsc.org

For example, the fused pyrrolo[2,1-a]isoquinoline (B1256269) scaffold is present in a class of marine alkaloids known as lamellarins, which have shown potent cytotoxic activity against tumor cells and are being investigated as potential anti-cancer agents. rsc.org The design of drugs based on this framework often involves fragment-based drug discovery (FBDD), where smaller molecular fragments containing the isoquinoline core are screened and then optimized to create potent and selective inhibitors. researchoutreach.org This approach has led to the development of anti-inflammatory drug candidates for conditions like rheumatoid arthritis. researchoutreach.org The broad applicability of the isoquinoline scaffold in developing treatments for a wide range of diseases, including cancer, infections, and cardiovascular conditions, underscores its importance in modern therapeutics. nih.gov

Table 4: Therapeutic Areas for Isoquinoline-Based Drugs

| Therapeutic Area | Example of Target/Mechanism | Reference |

|---|---|---|

| Oncology | Topoisomerase Inhibition, Kinase Inhibition | nih.govrsc.org |

| Infectious Diseases | Antimicrobial, Antiviral activity | nih.govnih.gov |

| Nervous System Disorders | Modulation of CNS targets | nih.govnih.gov |

| Cardiovascular & Cerebrovascular Diseases | Various mechanisms | nih.gov |

| Inflammatory Diseases | Protein Kinase C Inhibition | researchoutreach.org |

Theoretical and Computational Chemistry Studies

Quantum Mechanical Calculations of Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and reactivity of 7-Methoxy-1-methylisoquinoline. researchgate.netnih.gov DFT methods are widely used to compute the ground-state energy and electronic structure of molecules, providing a detailed picture of electron distribution and chemical behavior. jmchemsci.com

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.comwikipedia.org The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. youtube.com The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of molecular stability and reactivity; a larger gap generally implies higher stability and lower reactivity. researchgate.net For this compound, these calculations would reveal the most likely sites for electrophilic and nucleophilic attack.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. uni-muenchen.deucsb.edu The MEP illustrates the charge distribution across the molecule's surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). researchgate.netchemrxiv.orgchemrxiv.org For this compound, the MEP map would highlight the nitrogen atom and the oxygen of the methoxy (B1213986) group as regions of negative potential, suggesting they are likely sites for hydrogen bonding and interactions with electrophiles. mdpi.com

Table 1: Representative Quantum Chemical Descriptors for this compound (Illustrative Data)

| Parameter | Description | Illustrative Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 5.3 eV |

| Ionization Potential (I) | Energy required to remove an electron (≈ -EHOMO) | 6.5 eV |

| Electron Affinity (A) | Energy released upon gaining an electron (≈ -ELUMO) | 1.2 eV |

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking are cornerstone techniques in structure-based drug design, used to predict how a ligand like this compound might interact with a biological target, typically a protein receptor. nih.gov These simulations are crucial for identifying potential therapeutic targets and understanding the molecular basis of a compound's activity. nih.govsemanticscholar.org

The process begins with obtaining a three-dimensional structure of the target protein, either from experimental sources like X-ray crystallography or through computational methods like homology modeling if the experimental structure is unavailable. nih.gov Molecular docking software then predicts the preferred orientation of this compound when bound to the target's active site, calculating a "docking score" that estimates the binding affinity. nih.govresearchgate.netmdpi.com The simulation identifies key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and specific amino acid residues in the binding pocket.

For isoquinoline (B145761) derivatives, studies have shown that the nitrogen atom and substituted functional groups are critical for forming interactions within receptor binding sites. nih.gov For example, in a docking study of related 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives with the sigma-2 receptor, key interactions were mapped to guide the design of new ligands. nih.gov Following docking, Molecular Dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time, providing a more dynamic and realistic view of the binding interactions. nih.gov

Table 2: Illustrative Molecular Docking Results of this compound with a Hypothetical Kinase Target

| Parameter | Description | Illustrative Finding |

|---|---|---|

| Binding Affinity | Estimated free energy of binding | -7.8 kcal/mol |

| Hydrogen Bonds | Key hydrogen bond interactions with protein residues | Isoquinoline Nitrogen with LYS-88; Methoxy Oxygen with ASP-145 |

| Hydrophobic Interactions | Interactions with non-polar residues | Methyl group with LEU-135; Aromatic rings with PHE-146 |

| Complex Stability (MD) | Root Mean Square Deviation (RMSD) over simulation time | Stable complex with RMSD < 2.0 Å over 100 ns |

Prediction of Pharmacokinetic and Pharmacodynamic Parameters

In silico tools play a vital role in modern drug discovery by predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates at an early stage. springernature.comnih.gov These predictions help to identify compounds with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures in drug development. researchgate.net

For this compound, various computational models can predict key drug-like properties. sci-hub.se "Lipinski's Rule of Five" is a widely used guideline to assess oral bioavailability, based on properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. semanticscholar.org Other important parameters that can be predicted include aqueous solubility (LogS), blood-brain barrier (BBB) permeability, plasma protein binding, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. sci-hub.sesemanticscholar.org Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of a series of analogs with their pharmacokinetic or pharmacodynamic properties. nih.govnih.gov

Table 3: Predicted ADMET and Physicochemical Properties for this compound (Illustrative Data)

| Property | Parameter | Predicted Value | Interpretation |

|---|---|---|---|

| Lipinski's Rule of Five | Molecular Weight | 173.21 g/mol | Pass (< 500) |

| LogP | 2.3 | Pass (< 5) | |

| H-Bond Donors | 0 | Pass (< 5) | |

| H-Bond Acceptors | 2 (N, O) | Pass (< 10) | |

| Solubility | LogS | -3.1 | Moderately soluble |

| Distribution | BBB Permeability | High | Likely to cross the blood-brain barrier |

| Metabolism | CYP2D6 Inhibitor | Probable | Potential for drug-drug interactions |

De Novo Drug Design and Virtual Screening Approaches

Computational chemistry also enables the design of novel molecules and the screening of large compound libraries to identify new therapeutic leads.

De novo drug design algorithms can generate novel molecular structures from scratch that are optimized to fit the binding site of a target protein. nih.govrsc.orgcrossref.org Starting with a fragment or a scaffold like this compound, these programs can "grow" or link molecular fragments within the constraints of the receptor's active site to create new, potentially more potent and selective compounds. researchgate.net

Virtual screening is another powerful technique used to search vast chemical databases for molecules that are likely to bind to a specific biological target. uni-muenchen.de This can be done through structure-based methods, which involve docking millions of compounds into the target's binding site, or ligand-based methods, which search for molecules with structural or chemical similarity to known active compounds. researchgate.netresearchgate.net this compound could serve as a query molecule in a similarity search to identify other commercially available or synthetically accessible compounds with a similar isoquinoline core, which could then be tested for activity. nih.gov These approaches significantly accelerate the initial stages of drug discovery by prioritizing a smaller, more manageable number of compounds for experimental testing.

Future Directions and Emerging Research Avenues

Exploration of Undiscovered Synthetic Routes

The synthesis of the isoquinoline (B145761) scaffold is a well-established area of organic chemistry, with traditional methods such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions being cornerstone methodologies. However, these classical routes often necessitate harsh reaction conditions, the use of hazardous reagents, and can suffer from limited substrate scope or low yields. The future of synthesizing 7-Methoxy-1-methylisoquinoline and its analogs lies in the exploration of novel, more efficient, and atom-economical synthetic strategies.

Future research should focus on:

C-H Activation/Annulation Cascades: Developing novel catalytic systems, potentially using earth-abundant metals, for the direct construction of the isoquinoline core from simpler, readily available starting materials. This approach avoids the need for pre-functionalized substrates, streamlining the synthesis.

Photocatalysis and Electrochemistry: Harnessing the power of light or electricity to drive the cyclization and aromatization steps under mild, ambient conditions. These methods offer unique reactivity patterns and can significantly reduce the environmental impact of the synthesis.

Flow Chemistry: Transitioning established and novel synthetic routes to continuous flow processes. This can enhance reaction efficiency, improve safety by minimizing the accumulation of reactive intermediates, and allow for easier scalability and purification.

Asymmetric Synthesis: For derivatives of this compound that possess chiral centers, the development of novel enantioselective synthetic routes is crucial. This could involve chiral catalysts or auxiliaries to control the stereochemical outcome of key bond-forming reactions.

Table 1: Comparison of Synthetic Methodologies for Isoquinoline Synthesis

| Methodology | Description | Potential Advantages for Future Routes |

|---|---|---|

| Traditional Methods (e.g., Bischler-Napieralski) | Well-established multi-step protocols often requiring strong acids and harsh conditions. rsc.orgrsc.org | Provide a baseline for comparison of new, milder methods. |

| C-H Activation | Direct functionalization of C-H bonds to form the isoquinoline ring, often using transition metal catalysts. | Higher atom economy, reduced number of synthetic steps, access to novel derivatives. |

| Photocatalysis | Use of light to initiate chemical reactions, enabling unique bond formations under mild conditions. rsc.org | Environmentally friendly, high selectivity, access to otherwise difficult-to-make structures. |

| Flow Chemistry | Performing reactions in a continuous stream rather than a batch, allowing for precise control over parameters. | Improved safety, scalability, and efficiency; potential for automated synthesis. |

Comprehensive Pharmacological Profiling against Novel Targets

While the broader class of isoquinoline derivatives is known for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, the specific pharmacological profile of this compound remains narrowly explored. researchgate.netnih.goveurekaselect.com A significant future direction is the systematic and comprehensive screening of this compound against a diverse array of novel and emerging biological targets.

This expanded profiling should include:

Kinase Panels: Screening against a wide range of human kinases to identify potential inhibitors relevant to oncology, immunology, and neurodegenerative diseases.

GPCRs and Ion Channels: Assessing activity at G-protein coupled receptors and various ion channels to explore potential applications in cardiovascular and central nervous system disorders.

Epigenetic Targets: Investigating the potential for this compound to modulate the activity of enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) or methyltransferases, which are increasingly recognized as important drug targets.

Anti-infective Targets: Screening against essential enzymes and proteins from a range of pathogenic bacteria, fungi, and viruses to uncover new anti-infective leads.

Table 2: Potential Novel Target Classes for Pharmacological Profiling

| Target Class | Therapeutic Relevance | Rationale for Screening |

|---|---|---|

| Protein Kinases | Cancer, Inflammatory Diseases | Many existing isoquinoline drugs are kinase inhibitors. |

| Epigenetic Modulators (e.g., HDACs) | Cancer, Neurological Disorders | The planar heterocyclic scaffold is suitable for binding to enzyme active sites. |

| Proteases (e.g., Viral Proteases) | Infectious Diseases (e.g., HIV, Hepatitis C) | The isoquinoline core can serve as a scaffold for designing protease inhibitors. |

| Nuclear Receptors | Metabolic Diseases, Cancer | Exploring the potential to modulate gene transcription via these receptors. |

Development of Advanced Delivery Systems for Isoquinoline-Based Therapeutics

A major challenge for many small molecule therapeutics, including isoquinoline derivatives, can be poor solubility, limited bioavailability, and off-target toxicity. nih.gov Future research must therefore focus on the development of advanced drug delivery systems to overcome these limitations and enhance the therapeutic potential of compounds like this compound.

Promising delivery strategies include:

Liposomal Formulations: Encapsulating the compound within liposomes can improve solubility, prolong circulation time, and reduce systemic toxicity. nih.govplos.org

Targeted Nanoparticles: Conjugating the drug to nanoparticles (e.g., polymeric, metallic, or lipid-based) that are surface-functionalized with targeting ligands (e.g., antibodies, peptides) can facilitate selective delivery to diseased cells, such as cancer cells that overexpress specific receptors like the transferrin receptor. nih.govilo.org

Prodrug Approaches: Chemically modifying this compound into an inactive prodrug form that is selectively activated at the target site by specific enzymes or microenvironmental conditions (e.g., pH, redox potential).

Polymer Conjugates: Attaching the isoquinoline compound to a biocompatible polymer like polyethylene (B3416737) glycol (PEG) can enhance its pharmacokinetic properties.

Table 3: Advanced Delivery Systems for Isoquinoline Therapeutics

| Delivery System | Mechanism of Action | Potential Advantages |

|---|---|---|

| Liposomes | Encapsulates drug in a lipid bilayer, enhancing solubility and circulation time. nih.gov | Improved bioavailability, reduced toxicity, potential for passive targeting (EPR effect). |

| Targeted Nanoparticles | Carries the drug and uses surface ligands (e.g., transferrin) to bind to receptors on target cells. nih.gov | High specificity, reduced off-target effects, potential to overcome drug resistance. |

| Prodrugs | Inactive drug precursor is converted to the active form at the target site. | Improved selectivity, lower systemic toxicity, better pharmacokinetic profile. |

| Polymer-Drug Conjugates | Covalent attachment to a polymer (e.g., PEG) to increase size and solubility. | Longer half-life in circulation, reduced immunogenicity, improved stability. |